molecular formula C10H17ClN2O3 B13409985 Ethyl 4-(3-chloropropanoyl)piperazine-1-carboxylate CAS No. 90976-82-2

Ethyl 4-(3-chloropropanoyl)piperazine-1-carboxylate

Cat. No.: B13409985
CAS No.: 90976-82-2
M. Wt: 248.70 g/mol
InChI Key: STBWYIKQSBTILP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl 4-(3-chloropropanoyl)piperazine-1-carboxylate involves the reaction of piperazine with ethyl chloroformate and 3-chloropropionyl chloride. The reaction typically occurs under controlled conditions to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Ethyl 4-(3-chloropropanoyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 4-(3-chloropropanoyl)piperazine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(3-chloropropanoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 4-(3-chloropropanoyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 1-piperazinecarboxylate
  • Ethyl 4-(2-chloropropanoyl)piperazine-1-carboxylate
  • Ethyl 4-(3-phenylpropyl)piperazine-1-carboxylate

These compounds share similar structural features but differ in their specific substituents and functional groups, leading to variations in their chemical properties and applications .

This compound stands out due to its unique combination of stability and reactivity, making it a versatile compound for various scientific and industrial applications .

Properties

CAS No.

90976-82-2

Molecular Formula

C10H17ClN2O3

Molecular Weight

248.70 g/mol

IUPAC Name

ethyl 4-(3-chloropropanoyl)piperazine-1-carboxylate

InChI

InChI=1S/C10H17ClN2O3/c1-2-16-10(15)13-7-5-12(6-8-13)9(14)3-4-11/h2-8H2,1H3

InChI Key

STBWYIKQSBTILP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCCl

Origin of Product

United States

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